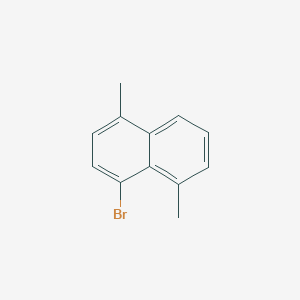
4-Bromo-1,5-dimethylnaphthalene
Vue d'ensemble
Description
4-Bromo-1,5-dimethylnaphthalene is a brominated derivative of 1,5-dimethylnaphthalene . The reaction of 1,5-dimethylnaphthelene with bromine in the presence of iron powder leads to the formation of 2-, 3-, and 4-bromo-1,5-dimethylnaphthalenes .
Synthesis Analysis
The synthesis of this compound involves the bromination of 1,5-dimethylnaphthalene in the presence of iron . The ratios of the resulting 2-, 3-, and 4-bromo-1,5-dimethylnaphthalenes depend on the amount of catalyst .Molecular Structure Analysis
The molecular structure of this compound is similar to that of 1,5-dimethylnaphthalene, with the addition of a bromine atom at the 4-position .Chemical Reactions Analysis
The primary chemical reaction involving this compound is its formation from the bromination of 1,5-dimethylnaphthalene . The reaction leads to the formation of 2-, 3-, and 4-bromo-1,5-dimethylnaphthalenes .Applications De Recherche Scientifique
Steric Effects in Dimethylnaphthalene Molecules
Research has shown significant steric effects in dimethylnaphthalene molecules, particularly in configurations where methyl groups are located on the same side of the naphthalene ring. This configuration leads to a hindrance of methyl group librations, an effect that dominates over the possibility of coupled motions of these groups. Studies comparing compounds like 1,8-dimethylnaphthalene and 1,5-dimethylnaphthalene have provided insights into these steric hindrances and their impact on molecular behavior (Wilson & Nowell, 2000).
Chemical Synthesis and Industrial Applications
Dimethylnaphthalene derivatives, including those related to 4-Bromo-1,5-dimethylnaphthalene, have been used in chemical synthesis processes for various applications. For instance, the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing SGLT2 inhibitors for diabetes therapy, involves dimethyl terephthalate as the starting material, which is related to the dimethylnaphthalene structure (Zhang et al., 2022).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-1,5-dimethylnaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br/c1-8-6-7-11(13)12-9(2)4-3-5-10(8)12/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBNCFCOYAFCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=C2Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


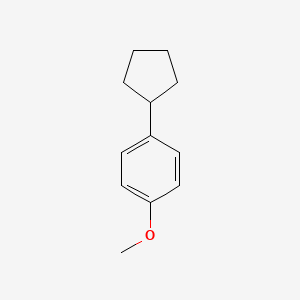
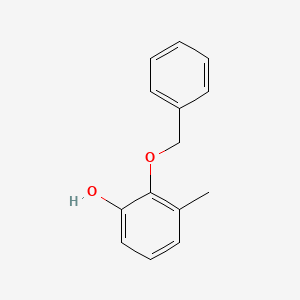
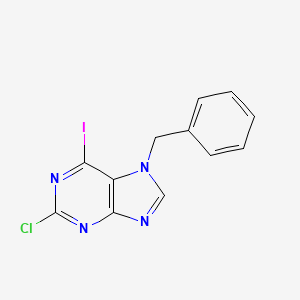
![4,6-Dichloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B3242287.png)
![4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine](/img/structure/B3242294.png)
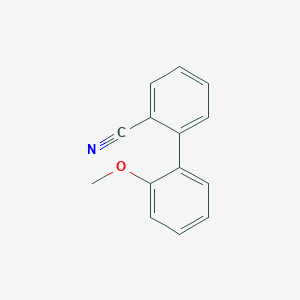
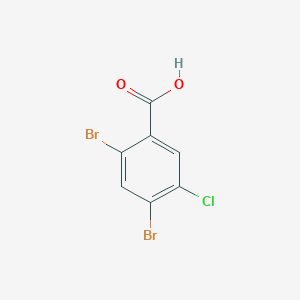
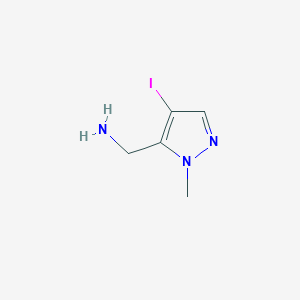
![(1R,4S)-2-benzyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B3242319.png)
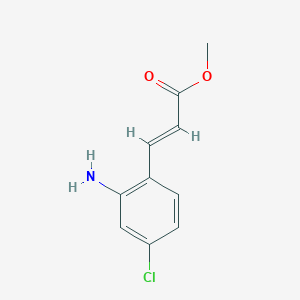
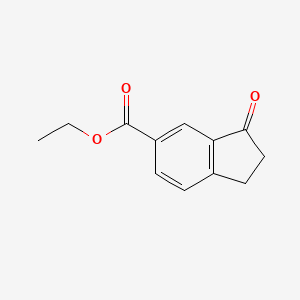
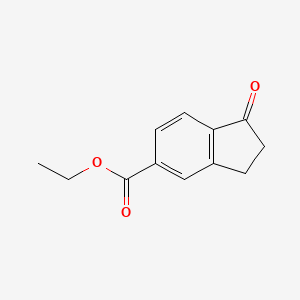

![N4-[(4-chlorophenyl)methyl]quinazoline-2,4-diamine](/img/structure/B3242352.png)
